Synthesis Yield Advantage in Niraparib Intermediate Preparation
A patent directed to the preparation of the niraparib intermediate (S)-4-(piperidin-3-yl)aniline tartrate achieves a 65% overall yield using 4-(3-piperidyl)aniline as the key starting material, whereas alternative routes employing 4-bromoaniline or 4-nitrophenylpyridine typically yield <40% due to additional protection/deprotection steps [1]. This 25% yield advantage directly translates to lower cost of goods and reduced waste in industrial manufacturing [2].
| Evidence Dimension | Overall synthetic yield to chiral niraparib intermediate |
|---|---|
| Target Compound Data | 65% yield over 4 steps |
| Comparator Or Baseline | Alternative routes using 4-bromoaniline or 4-nitrophenylpyridine: <40% yield |
| Quantified Difference | +25% absolute yield improvement |
| Conditions | Multi-step synthesis including esterification, Michael addition, reduction, and chiral resolution as described in patent CN106883166A |
Why This Matters
Higher synthetic yield reduces raw material costs and waste, a critical factor for procurement in commercial pharmaceutical production.
- [1] Zhang, W., et al. (2017). CN106883166A - 4-(3-piperidyls) The preparation method of aniline and its tartrate. Google Patents. View Source
- [2] Li, Y., et al. (2016). CN106432055A - Preparation method of niraparib intermediate 4-(piperidyl-3-yl)aniline. Google Patents. View Source
